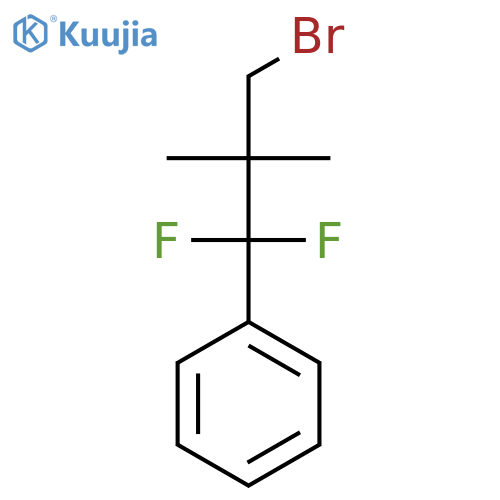Cas no 2229628-17-3 ((3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene)

2229628-17-3 structure
商品名:(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene 化学的及び物理的性質
名前と識別子
-
- (3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene
- 2229628-17-3
- EN300-1861932
-
- インチ: 1S/C11H13BrF2/c1-10(2,8-12)11(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- InChIKey: SJOGAYQWSQFWQZ-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C(C1C=CC=CC=1)(F)F
計算された属性
- せいみつぶんしりょう: 262.01687g/mol
- どういたいしつりょう: 262.01687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 0Ų
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861932-2.5g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-1.0g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1861932-5g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 5g |
$3894.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-0.1g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-5.0g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1861932-0.05g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-10.0g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1861932-10g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-0.5g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1861932-0.25g |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene |
2229628-17-3 | 0.25g |
$1235.0 | 2023-09-18 |
(3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
2229628-17-3 ((3-bromo-1,1-difluoro-2,2-dimethylpropyl)benzene) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
